molecular formula C22H26N4O4S B11201061 5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11201061
M. Wt: 442.5 g/mol
InChI Key: BTRUJQDBQQNZOJ-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and facilitate the separation of the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, affecting various biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-ethoxyphenyl)sulfamoyl]phenyl-2-naphthalenesulfonamide
  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure provides stability, while the ethoxyphenyl and sulfamoyl groups enhance its potential as an enzyme inhibitor and therapeutic agent.

This detailed article provides a comprehensive overview of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C22H26N4O4S/c1-5-30-19-11-9-17(10-12-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-18-8-6-7-16(13-18)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25)

InChI Key

BTRUJQDBQQNZOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(C)C)C

Origin of Product

United States

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